Ethyl trimethylsilyl malonate

Catalog No.
S1521339
CAS No.
18457-03-9
M.F
C8H16O4Si
M. Wt
204.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl trimethylsilyl malonate

CAS Number

18457-03-9

Product Name

Ethyl trimethylsilyl malonate

IUPAC Name

1-O-ethyl 3-O-trimethylsilyl propanedioate

Molecular Formula

C8H16O4Si

Molecular Weight

204.3 g/mol

InChI

InChI=1S/C8H16O4Si/c1-5-11-7(9)6-8(10)12-13(2,3)4/h5-6H2,1-4H3

InChI Key

PVXMKQLVICGFSI-UHFFFAOYSA-N

SMILES

CCOC(=O)CC(=O)O[Si](C)(C)C

Canonical SMILES

CCOC(=O)CC(=O)O[Si](C)(C)C

Synthesis of Malonic Acid Derivatives:

Ethyl trimethylsilyl malonate (ETMS) is a valuable reagent in organic synthesis, particularly for the preparation of substituted malonic acid derivatives. Its key advantage lies in the presence of a trimethylsilyl (TMS) protecting group at the alpha-carbon position of the malonate. This TMS group is easily introduced and removed under mild conditions, allowing for selective modification of the other two reactive sites on the molecule: the carbonyl groups.

Researchers utilize ETMS in various ways to synthesize diverse malonic acid derivatives:

  • Alkylation and Arylation: The alpha-carbon of ETMS can be alkylated or arylated using various methods, such as nucleophilic substitution or organometallic reactions. After introducing the desired substituent, the TMS group can be removed to obtain the final product, a substituted malonic acid derivative. [][2]
  • Decarboxylative Aldol Reactions: ETMS can participate in decarboxylative aldol reactions, where one of the carboxyl groups is removed along with the TMS group, forming a carbon-carbon bond between the enolate derived from ETMS and an aldehyde or ketone. This reaction offers a straightforward approach to synthesize β-hydroxycarbonyl compounds. []
  • Malonate Claisen Condensation: ETMS can be employed in the Malonate Claisen Condensation, a classic reaction for constructing carbon-carbon bonds. This reaction involves the deprotonation of the alpha-carbon of ETMS, followed by reaction with an ester or another carbonyl compound. Subsequent steps lead to the formation of β-keto esters, important precursors in various organic syntheses.

Other Applications:

  • Protecting Group Strategy: The TMS group in ETMS acts as a protecting group, selectively blocking the alpha-carbon while allowing for functionalization at the other positions. This controlled reactivity makes ETMS a valuable tool in multistep syntheses, where specific functionalities need to be introduced and protected at different stages. []
  • Bioconjugation: Researchers have explored the use of ETMS derivatives in bioconjugation, a technique for linking molecules to biological targets. By attaching biomolecules like peptides or carbohydrates to the malonate scaffold, researchers can create novel probes for studying biological processes. []

Ethyl trimethylsilyl malonate is an organosilicon compound with the molecular formula C₈H₁₆O₄Si. It features a malonate structure where one of the hydrogen atoms is replaced by a trimethylsilyl group. This compound is primarily used in organic synthesis due to its ability to act as a versatile intermediate. Its structure consists of an ethyl group attached to a malonate moiety, which is further substituted with a trimethylsilyl group, enhancing its reactivity and stability in various

  • Flammability: Flammable liquid with a flash point of 50 °C (closed cup) []
  • Health Hazards: May cause irritation to skin, eyes, and respiratory system.
  • Precautions: Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
, including:

  • Silylation Reactions: This compound can undergo silylation, where the trimethylsilyl group can be transferred to other substrates, enhancing their stability and reactivity .
  • Cyclocondensation: It can react with various nucleophiles to form cyclic compounds through cyclocondensation processes .
  • Acylation Reactions: Ethyl trimethylsilyl malonate can be acylated using acid chlorides in the presence of bases, leading to the formation of more complex structures .

Ethyl trimethylsilyl malonate can be synthesized through several methods:

  • Direct Silylation: The compound is synthesized by treating ethyl malonate with trimethylsilyl chloride in the presence of a base such as pyridine. This method allows for the efficient introduction of the trimethylsilyl group .
  • From Potassium Salt: Another method involves starting from the potassium salt of ethyl malonate and treating it with trimethylsilyl chloride to yield ethyl trimethylsilyl malonate .
  • Thermal Methods: Some synthesis approaches utilize thermal conditions to promote reactions between malonates and silylating agents at elevated temperatures .

Ethyl trimethylsilyl malonate finds applications in various fields:

  • Organic Synthesis: It serves as an important intermediate for synthesizing pharmaceuticals and agrochemicals due to its reactivity.
  • Analytical Chemistry: The compound is utilized in mass spectrometry for the derivatization of organic acids, enhancing their detection sensitivity .
  • Material Science: Its unique properties make it suitable for developing novel materials with specific functionalities.

Studies on interaction mechanisms involving ethyl trimethylsilyl malonate focus on its reactivity with nucleophiles and electrophiles. These interactions are crucial for understanding how this compound can be utilized in synthetic pathways. For instance, its reaction with lithium reagents has been explored to generate anionic species that can participate in further reactions .

Several compounds share structural similarities with ethyl trimethylsilyl malonate, each possessing unique properties:

Compound NameStructure TypeUnique Features
Trimethylsilyl diethyl malonateDiesterGreater steric hindrance due to two ethyl groups
Bis(trimethylsilyl) malonateDimalonateContains two trimethylsilyl groups; different reactivity
Methyl trimethylsilyl malonateMonomalonateSmaller alkyl group; potentially different solubility

Ethyl trimethylsilyl malonate stands out due to its specific combination of an ethyl group and a single trimethylsilyl substitution, which enhances its reactivity compared to other derivatives.

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Other CAS

18457-03-9

Wikipedia

Ethyl trimethylsilyl malonate

Dates

Modify: 2023-08-15

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